Oxazolo[4,5-C]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[1,3]oxazolo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O/c1-2-7-3-5-6(1)9-4-8-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATXVRSLQDRAHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1OC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30562782 | |
| Record name | [1,3]Oxazolo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
273-56-3 | |
| Record name | [1,3]Oxazolo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Mechanisms of Oxazolo 4,5 C Pyridine and Its Derivatives
Established Synthetic Routes to the Oxazolo[4,5-C]pyridine Core
The construction of the this compound scaffold relies on the formation of the oxazole (B20620) ring fused to the pyridine (B92270) core. This is typically achieved through the cyclization of appropriately substituted pyridine precursors.
A common and effective method for the synthesis of oxazolo[4,5-c]pyridin-2(3H)-one involves the reaction of 3-amino-4-pyridinol with 1,1'-carbonyldiimidazole (B1668759) (CDI). chemicalbook.com This reaction proceeds via a cyclization mechanism where CDI acts as a phosgene (B1210022) equivalent, facilitating the formation of the oxazolone (B7731731) ring.
The reaction is typically carried out in a polar aprotic solvent such as a mixture of N,N-dimethylformamide and acetonitrile. chemicalbook.com The 3-amino-4-pyridinol is treated with CDI, leading to the formation of an intermediate carbamate, which then undergoes intramolecular cyclization to yield the desired oxazolo[4,5-c]pyridin-2(3H)-one. This method is advantageous due to its relatively mild reaction conditions and good yields.
Table 1: Reaction Conditions for the Synthesis of Oxazolo[4,5-c]pyridin-2(3H)-one
| Reactants | Reagent | Solvent | Temperature | Time | Yield | Reference |
|---|
Another synthetic approach to the this compound scaffold involves the cyclization of 2-hydroxy-3-aminopyridine with suitable reagents. One such method utilizes potassium ethylxanthogenate followed by an oxidation step to form the oxazole ring. This route leads to the formation of oxazolo[4,5-b]pyridine-2-thiol, a related isomer. bldpharm.comapolloscientific.co.uksigmaaldrich.com While the direct synthesis of the [4,5-c] isomer via this specific reagent is not as commonly cited, the principle of using a carbon disulfide equivalent followed by cyclization and subsequent chemical modification is a valid strategy in heterocyclic synthesis.
The general mechanism involves the reaction of the aminohydroxypyridine with a reagent that provides the C2 carbon of the oxazole ring. In the case of xanthates or carbon disulfide, a thione intermediate is formed, which can then be oxidized or otherwise converted to the corresponding oxazolone or other C2-substituted derivatives.
Modern synthetic methodologies, particularly palladium-catalyzed direct C–H bond functionalization, have emerged as powerful tools for the construction of complex heterocyclic systems like oxazolo[4,5-c]pyridines. beilstein-journals.orgrsc.orgrsc.org This approach offers advantages in terms of atom economy and the ability to avoid pre-functionalized starting materials. beilstein-journals.org The strategy typically involves the coupling of a pyridine derivative with an oxazole moiety or the construction of the oxazole ring onto the pyridine core through a C-H activation/annulation cascade. rsc.orgmdpi.com
The mechanism of these reactions often involves the formation of a palladacycle intermediate, where the palladium catalyst coordinates to a directing group on the substrate and activates a proximal C-H bond. nih.gov This is followed by oxidative addition, migratory insertion, and reductive elimination steps to form the desired C-C or C-heteroatom bonds, ultimately leading to the fused heterocyclic system. mdpi.comresearchgate.net The choice of catalyst, ligands, and reaction conditions is crucial for achieving high regioselectivity and yield. beilstein-journals.org For instance, different palladium catalysts and ligand systems can direct the arylation to specific positions on the oxazole ring. beilstein-journals.org
Table 2: Key Features of Palladium-Catalyzed C-H Functionalization for Oxazole-Pyridine Synthesis
| Feature | Description |
|---|---|
| Catalyst | Typically Pd(OAc)₂ or other Pd(II) sources. nih.gov |
| Directing Groups | Amides, oximes, and other coordinating groups can be used to direct the C-H activation. nih.gov |
| Reaction Type | Can involve direct arylation, olefination, or annulation reactions. rsc.orgmdpi.com |
| Advantages | High atom economy, reduced number of synthetic steps, access to diverse derivatives. beilstein-journals.org |
Microwave-assisted organic synthesis has gained prominence as a technique to accelerate reaction rates, improve yields, and enhance product purity. nih.govmdpi.com This technology can be effectively applied to the synthesis of this compound and its derivatives. The use of microwave irradiation can significantly reduce reaction times for cyclization and condensation reactions that form the core of many synthetic routes to this scaffold. nih.gov
For example, the cyclization of precursor molecules, which might require several hours under conventional heating, can often be completed in a matter of minutes in a microwave reactor. mdpi.com This is attributed to the efficient and uniform heating of the reaction mixture by microwaves. Both solvent-based and solid-phase microwave-assisted syntheses have been developed for various heterocyclic compounds, and these principles are applicable to the this compound system. researchgate.net
The synthesis of specific derivatives of this compound can be achieved by selecting appropriate starting materials and cyclizing agents. A classic example is the synthesis of 2-methyl-oxazolo[4,5-c]pyridine from 3-amino-4-pyridinol and acetic anhydride (B1165640). buketov.edu.kz
In this reaction, acetic anhydride serves a dual role: it acts as the source of the C2-methyl group of the oxazole ring and as a dehydrating agent to facilitate the cyclization. The reaction mechanism involves the initial acylation of the amino group of 3-amino-4-pyridinol by acetic anhydride to form an amide intermediate. This is followed by an intramolecular cyclization, where the hydroxyl group attacks the amide carbonyl, and subsequent dehydration to yield the 2-methyl-oxazolo[4,5-c]pyridine. This method is a straightforward and efficient way to introduce a methyl group at the 2-position of the this compound core.
Table 3: Synthesis of 2-Methyl-Oxazolo[4,5-C]pyridine
| Precursor | Reagent | Product | Key Transformation |
|---|
Cyclization Reactions of Precursor Molecules
Advanced Synthetic Strategies for Functionalized this compound Systems
The construction of functionalized this compound systems often requires sophisticated synthetic approaches to achieve desired substitution patterns and stereochemistry.
Multi-component Reactions and Tandem Processes
Multi-component reactions (MCRs) offer an efficient route to complex molecules in a single step, and while direct examples for the this compound core are not extensively reported, related isocyanide-based MCRs like the Groebke–Blackburn–Bienaymé (GBB) reaction have been successfully employed for the synthesis of analogous fused heterocyclic systems. For instance, the GBB reaction, which involves the condensation of a heterocyclic amidine, an aldehyde, and an isocyanide, has been utilized to synthesize imidazo-fused scaffolds. clockss.orgnih.gov An "unusual" outcome of the GBB reaction using pyridoxal (B1214274) as the aldehyde component has been shown to produce a furo[2,3-c]pyridine (B168854) skeleton, highlighting the potential for such reactions to yield pyridine-fused heterocycles. nih.govnih.gov This suggests that with appropriate starting materials, MCRs could be adapted for the synthesis of this compound derivatives.
Tandem reactions, where multiple bond-forming events occur sequentially in a single pot, are also valuable for constructing fused ring systems. For example, a catalyst-free tandem reaction involving enaminonitriles and benzohydrazides under microwave conditions has been developed for the synthesis of 1,2,4-triazolo[1,5-a]pyridines. mdpi.com This process involves a transamidation, nucleophilic addition, and subsequent condensation. Such tandem strategies could potentially be tailored for the synthesis of the this compound core.
Regioselective Functionalization of the Fused Ring System
The ability to introduce functional groups at specific positions of the this compound ring system is crucial for structure-activity relationship studies. Regioselective functionalization can be achieved through various methods, including directed metalation and halogenation.
The metalation of pyridines and other azines using magnesium and zinc-based reagents, such as TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), has been shown to be a powerful tool for regioselective C-H activation. thieme-connect.de The regioselectivity is often directed by substituents on the pyridine ring. While specific examples on this compound are limited, the principles of directed metalation can be applied. For instance, the regioselective metalation of the 4-position of 3-amino-5-methoxypyridine has been reported. acs.org
Direct C-H functionalization is another important strategy. A facile synthesis of 4-aryl substituted oxazolo[4,5-c]quinolines has been achieved via a modified Pictet-Spengler method using a copper catalyst, which directly functionalizes the C-4 position of the oxazole ring. nih.gov This demonstrates the feasibility of regioselective functionalization on a related, more complex scaffold.
Regioselective halogenation of pyridine N-oxides provides a practical route to 2-halo-substituted pyridines. nih.gov This methodology could be adapted to introduce halogens at specific positions on the this compound core, which can then serve as handles for further functionalization through cross-coupling reactions. For example, the Heck reaction has been used to introduce a carboxylic acid moiety on the pyridine framework of an oxazolo[4,5-b]pyridine (B1248351) derivative. clockss.org
Asymmetric Synthesis and Chiral Induction in this compound Derivatives
The synthesis of enantiomerically pure this compound derivatives is of great interest due to the often-observed stereospecificity of biological activity. While specific examples of asymmetric synthesis for the this compound core are not well-documented, strategies from related heterocyclic systems can provide valuable insights.
One approach is the use of chiral ligands in asymmetric catalysis. Pyridine-oxazolines are a class of chiral ligands that have been widely employed in various asymmetric catalytic reactions. rsc.org The atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines has been achieved through an asymmetric GBB multi-component reaction using a chiral phosphoric acid catalyst. nih.gov This demonstrates that MCRs can be rendered enantioselective to produce chiral pyridine-fused heterocycles.
Another strategy involves the use of a chiral pool, where the synthesis starts from an enantiomerically pure starting material. For example, new analogues of lignans (B1203133) with an imidazo[4,5-d]oxazolo[3,4-a]pyridine core have been synthesized starting from L-histidinol, yielding both cis and trans stereoisomers. nih.gov This approach could be adapted to the synthesis of chiral this compound derivatives by selecting appropriate chiral starting materials.
Mechanistic Investigations of this compound Forming Reactions
Understanding the reaction mechanisms involved in the formation of the this compound ring system is crucial for optimizing reaction conditions and improving yields and selectivity.
Proposed Reaction Pathways and Intermediates
The formation of the oxazole ring in oxazolopyridines typically involves the cyclization of an o-aminohydroxypyridine with a carboxylic acid or its derivative. The general mechanism for the reaction of a carboxylic acid with a reagent like thionyl chloride to form an acyl chloride involves a nucleophilic attack of the carboxylic acid oxygen on the electrophilic sulfur atom, followed by the collapse of an intermediate to form the acyl chloride. msu.edu This activated carboxylic acid derivative can then react with the aminohydroxypyridine.
The reaction of 3-amino-4-hydroxypyridine (B189613) with a carboxylic acid derivative would likely proceed through an initial acylation of the more nucleophilic amino group to form an amide intermediate. Subsequent intramolecular cyclization through the attack of the hydroxyl group on the amide carbonyl, followed by dehydration, would lead to the formation of the oxazole ring. In the synthesis of related clockss.orgnih.govbeilstein-journals.orgtriazolo[4,3-a]pyridines via oxidative cyclization of 2-pyridylhydrazones, the proposed mechanism involves the initial formation of a chlorohydrazone, which then loses HCl to generate a nitrilimine intermediate that cyclizes. mdpi.com
| Reaction Type | Fused Heterocycle | Proposed Intermediate | Reference |
|---|---|---|---|
| Oxidative Cyclization | clockss.orgnih.govbeilstein-journals.orgTriazolo[4,3-a]pyridine | Nitrilimine | mdpi.com |
| GBB Reaction | Furo[2,3-c]pyridine | Schiff Base | nih.gov |
| Acyl Chloride Formation | General | Acyloxy-sulfonium ion | khanacademy.org |
Role of Catalysts and Reaction Conditions in Yield and Selectivity
The choice of catalyst and reaction conditions plays a pivotal role in the synthesis of oxazolo[4,5-c]pyridines, influencing both the yield and the regioselectivity of the reaction.
In the synthesis of oxazolo[4,5-b]pyridines, condensing agents like polyphosphoric acid (PPA) and polyphosphoric acid trimethylsilyl (B98337) ester (PPSE) have been used to facilitate the cyclization of 2-amino-3-hydroxypyridine (B21099) derivatives with carboxylic acids. clockss.org The use of microwave irradiation has been shown to accelerate the synthesis of related fused heterocyclic systems, often leading to higher yields in shorter reaction times. mdpi.com
The regioselectivity of functionalization is also highly dependent on the reaction conditions. For example, in the metalation of pyridines, the choice of the metalating agent (e.g., TMPMgCl·LiCl vs. TMP₂Mg·2LiCl) and the presence or absence of a Lewis acid can direct the deprotonation to different positions on the ring. thieme-connect.de Similarly, in the synthesis of clockss.orgnih.govbeilstein-journals.orgtriazolo[1,5-a]pyridine derivatives, the regioselectivity of the cyclization was found to be influenced by the substituents on the Michael acceptors, a finding supported by DFT calculations. africaresearchconnects.com
| Reaction | Catalyst/Reagent | Condition | Outcome | Reference |
|---|---|---|---|---|
| Oxazolo[4,5-b]pyridine synthesis | PPSE/PPA | Heating | Formation of oxazole ring | clockss.org |
| Triazolo[1,5-a]pyridine synthesis | None | Microwave irradiation | Accelerated tandem reaction | mdpi.com |
| Pyridine Metalation | TMP-bases | - | Regioselective C-H activation | thieme-connect.de |
| Triazolo[1,5-a]pyridine synthesis | - | Ultrasound | Shorter reaction times, higher yields | africaresearchconnects.com |
Chemical Transformations and Reactivity of the this compound Moiety
The chemical reactivity of the this compound scaffold is governed by the interplay of the electron-donating oxazole ring and the electron-deficient pyridine ring. This fusion modulates the electron density and accessibility of various positions for chemical attack, leading to a range of transformations. While specific research on the this compound isomer is limited, valuable insights can be drawn from the reactivity patterns of closely related isomers such as oxazolo[4,5-b]pyridine and isoxazolopyridines.
Oxidation Reactions (e.g., of Thione Precursors)
The conversion of oxazolopyridine-2(3H)-thiones to their corresponding oxazolopyridin-2(3H)-one counterparts is a key oxidative transformation. This reaction is significant for synthesizing the core oxazolone structure from thione precursors, which are often accessible via cyclization of aminohydroxypyridines with carbon disulfide.
Various oxidizing agents can be employed for this type of transformation. For instance, the oxidation of thiones to their S-oxides (sulfines) and subsequently to ketones (or ones) can be achieved using reagents like N-sulfonyloxaziridines or peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). nih.govrsc.org In a related context, the oxidation of 1,3-oxazolidine-2-thiones anchored on carbohydrate templates has been successfully performed using m-CPBA in the presence of sodium bicarbonate to yield the corresponding 1,3-oxazolidin-2-one derivatives. nih.gov This method highlights a general strategy that could be applicable to the this compound system.
The reaction typically proceeds by electrophilic attack of the oxidant on the sulfur atom, leading to the formation of an intermediate sulfine, which can then undergo further oxidation to the carbonyl compound.
Table 1: Representative Oxidation of Thione Precursors
| Precursor Type | Oxidizing Agent | Product Type | Reference |
|---|---|---|---|
| 1,3-Oxazolidine-2-thione | m-CPBA, NaHCO3 | 1,3-Oxazolidin-2-one | nih.gov |
| Diarylthiones | N-Sulfonyloxaziridines | Sulfines, Ketones | rsc.org |
Substitution Reactions on the Pyridine Ring
Functionalization of the pyridine portion of the this compound nucleus via substitution reactions is a critical strategy for generating diverse derivatives. Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, are powerful tools for this purpose.
For example, the Heck reaction allows for the formation of carbon-carbon bonds by coupling a halide (like a bromo-substituted oxazolopyridine) with an alkene. This has been demonstrated in the synthesis of substituted oxazolo[4,5-b]-pyridine derivatives, where a carboxylic acid moiety was introduced onto the pyridine framework using this method. Such reactions typically require a palladium catalyst, a base, and an appropriate solvent system.
Table 2: Example of Heck Reaction on a Related Oxazolopyridine System
| Substrate | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Bromo-oxazolopyridine | Alkene (e.g., acrylate) | Pd(OAc)2, PPh3, Base (e.g., Et3N) | Alkenyl-substituted oxazolopyridine |
Electrophilic and Nucleophilic Aromatic Substitution
Electrophilic Aromatic Substitution: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it generally resistant to electrophilic aromatic substitution (EAS). When EAS does occur, it typically directs to the 3-position (meta to the nitrogen). The fusion of the oxazole ring further modulates this reactivity. Halogenation represents a key EAS reaction for functionalizing the pyridine ring. For instance, direct bromination of the oxazolo[4,5-b]pyridin-2(3H)-one isomer has been reported. However, these reactions often require harsh conditions, such as using elemental halides with strong Brønsted or Lewis acids at elevated temperatures, and may result in mixtures of regioisomers. chemrxiv.org
Nucleophilic Aromatic Substitution: Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the ring nitrogen (C2 and C4). stackexchange.com The stability of the anionic Meisenheimer-like intermediate, where the negative charge can be delocalized onto the electronegative nitrogen atom, drives this regioselectivity. stackexchange.com In the context of fused systems, the introduction of strong electron-withdrawing groups, such as a nitro group, can dramatically increase the ring's π-deficiency and facilitate nucleophilic attack. mdpi.com For example, studies on 6-nitrooxazolo[3,2-a]pyridinium salts showed that they readily react with nucleophiles, leading to pyridine ring-opening, which highlights the enhanced reactivity. mdpi.com Similarly, highly electrophilic nitroisoxazolo[4,3-b]pyridines have been shown to react with weak neutral C-nucleophiles under mild, base-free conditions to form 1,4-addition products. nih.gov
Rearrangement Reactions (e.g., in related oxazolopyridines)
Molecular rearrangements provide pathways to structurally novel and often complex heterocyclic systems from oxazolopyridine precursors. While specific examples for the [4,5-c] isomer are not prominent, significant rearrangements have been documented in related isomers.
One notable example is the Boulton–Katritzky rearrangement. This reaction has been observed in the isoxazolo[4,5-b]pyridine (B12869654) series, which is structurally related to oxazolopyridines. A base-promoted rearrangement of isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones leads to the formation of 3-hydroxy-2-(2-aryl beilstein-journals.orgrsc.orgnih.govtriazol-4-yl)pyridines in excellent yields. beilstein-journals.orgnih.govbeilstein-journals.org This transformation involves a recyclization mechanism that depends on the nature of the aryl substituent on the hydrazone. beilstein-journals.org
Table 3: Boulton-Katritzky Rearrangement of an Isoxazolo[4,5-b]pyridine Derivative
| Substrate | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazone | K2CO3, DMF, 60 °C | 3-Hydroxy-2-(2-aryl beilstein-journals.orgrsc.orgnih.govtriazol-4-yl)pyridine | up to 92% | beilstein-journals.org |
This type of rearrangement highlights the potential for the this compound ring system to undergo analogous transformations to yield diverse heterocyclic structures. organic-chemistry.org
Ring-Opening and Ring-Closing Metathesis
Ring-closing metathesis (RCM) is a powerful synthetic tool for the construction of cyclic structures, including nitrogen heterocycles. nih.gov This reaction involves the intramolecular metathesis of a diene, typically catalyzed by ruthenium-based complexes like the Grubbs catalysts, to form a new cyclic alkene and a volatile byproduct like ethylene.
In the context of this compound, RCM could be employed to synthesize derivatives bearing fused or spirocyclic rings. This would involve first attaching two alkenyl side chains to the oxazolopyridine core, either on the pyridine or oxazole nitrogen atoms, or on the pyridine ring carbons. Subsequent exposure to a metathesis catalyst would then induce cyclization. While the presence of N-heteroaromatics like pyridine can sometimes lead to catalyst deactivation, strategies such as using more robust catalysts, protecting the nitrogen atom (e.g., by forming a pyridinium (B92312) salt), or adding Lewis acids can overcome this challenge. beilstein-journals.org Successful RCM has been demonstrated for various dienic pyridine and pyridinium salt substrates to construct fused polycyclic systems. beilstein-journals.org
Ring-opening metathesis (ROM) and the related ring-opening metathesis polymerization (ROMP) are less likely to be applied to the stable aromatic oxazolopyridine core itself, but could be used to manipulate strained cyclic substituents attached to the scaffold.
Biological and Pharmacological Investigations of Oxazolo 4,5 C Pyridine Derivatives
Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) in Oxazolo[4,5-C]pyridine Analogs
The biological activity of this compound derivatives is intricately linked to their chemical structure. Understanding the structure-activity relationships (SAR) is crucial for the rational design of more potent and selective compounds.
The this compound core itself represents a key pharmacophore, largely due to its structural similarity to endogenous purine (B94841) bases. mdpi.comnih.gov This allows these compounds to potentially interact with biological targets that recognize purines, such as enzymes and receptors involved in nucleic acid synthesis and cellular signaling.
Key structural features that have been identified as important for the biological activity of this compound analogs include:
The Fused Heterocyclic System: The condensed oxazole (B20620) and pyridine (B92270) rings form a rigid scaffold that is essential for binding to target proteins. mdpi.com
Substituents at Position 2: The nature of the substituent at the 2-position of the this compound ring system has been shown to be a critical determinant of activity. Aromatic substituents are often favored over aliphatic ones. mdpi.com
Substituents at other positions: Modifications at other positions of the heterocyclic core can also significantly impact biological activity, influencing factors such as solubility, metabolic stability, and target selectivity.
The potency and selectivity of this compound derivatives can be fine-tuned by the strategic introduction of various substituents.
For instance, in a series of oxazolo[5,4-d]pyrimidine (B1261902) derivatives, which are structurally related to oxazolo[4,5-c]pyridines, the presence of an isoxazole substituent at position 2 and aliphatic amino chains at position 7 were found to be favorable for anticancer activity. nih.govresearchgate.net Specifically, a derivative with a 3-(N,N-dimethylamino)propyl substituent at position 7 exhibited the most potent activity against the HT29 colon cancer cell line. nih.gov In contrast, compounds bearing hydroxyalkyl substituents showed a lack of cytotoxic activity. nih.gov
The introduction of a methylpiperazine substituent at the C(2) position has been observed to enhance activity, whereas a simple methyl group at the same position led to unsatisfactory results. mdpi.com These findings underscore the significant role that substituents play in modulating the pharmacological profile of the this compound scaffold.
Stereochemistry can play a pivotal role in the biological activity of chiral this compound derivatives. The spatial arrangement of substituents can significantly affect the binding affinity of a compound to its biological target.
For example, in a study of oxazolo[3,4-a]pyrazine derivatives, the stereochemistry at a specific carbon atom, driven by the absolute configuration of a precursor amino acid, was crucial for the observed activity. nih.gov This highlights the importance of controlling stereochemistry during the synthesis of such compounds to achieve the desired pharmacological effect. A single diastereoisomer with a specific relative stereochemistry was isolated and confirmed to be the active form. nih.gov
Therapeutic Applications and Pharmacological Profiles
This compound derivatives have shown promise in a variety of therapeutic areas, with a significant focus on their potential as anticancer agents.
The anticancer activity of this compound analogs is a major area of investigation. These compounds have been shown to inhibit the growth of various cancer cell lines through different mechanisms of action, including the inhibition of enzymes and signaling pathways associated with carcinogenesis. mdpi.comnih.gov
For example, certain oxazolo[5,4-d]pyrimidine derivatives have demonstrated the ability to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis, which is the formation of new blood vessels that tumors need to grow. nih.govnih.gov Others have been found to act as inhibitors of BCL-2, an anti-apoptotic protein. researchgate.net
Numerous studies have evaluated the cytotoxic effects of this compound derivatives and their analogs against a panel of human cancer cell lines.
A series of newly synthesized oxazolo[4,5-b]pyridine (B1248351) based triazoles were screened for their anticancer activities against prostate (PC3, DU-145), lung (A549), and breast (MCF-7) cancer cell lines. tandfonline.com Several of these compounds displayed promising anticancer activities against all four cell lines. tandfonline.com
In another study, oxazolo[5,4-d]pyrimidine derivatives were tested against lung adenocarcinoma (A549), breast adenocarcinoma (MCF7), and primary colon adenocarcinoma (HT29) cell lines. nih.govresearchgate.net The HT29 cell line was found to be the most sensitive to these compounds. mdpi.com
The following table summarizes the cytotoxic activity of selected this compound analogs on various cancer cell lines.
The cytotoxic concentration (CC50) values for a series of oxazolo[5,4-d]pyrimidine derivatives against the HT29 cell line are presented in the table below, with cisplatin and 5-fluorouracil included as reference drugs.
Anticancer Activity
Inhibition of Key Enzymes and Receptors in Cancer Pathways
Research into the anticancer potential of this compound derivatives has explored their ability to interact with and inhibit key enzymes and receptors that are critical in the progression of cancer.
One of the significant findings in this area is the potential of the this compound scaffold as a potent inhibitor of Janus kinase 1 (JAK1). mdpi.com The JAK/STAT signaling pathway is crucial for cell proliferation and differentiation, and its abnormal activation is linked to various cancers and inflammatory diseases. mdpi.commdpi.comnih.govmdpi.com A review of Janus kinase inhibitors highlighted that replacing an oxazolo[5,4-d]pyrimidine moiety with an this compound ring enhanced the inhibitory activity against JAK1. mdpi.com This suggests that the specific arrangement of atoms in the this compound core is favorable for binding to and inhibiting this key enzyme. mdpi.comnih.govfrontiersin.org
While the this compound scaffold has shown promise as a JAK1 inhibitor, there is currently a lack of specific research data on its direct inhibitory effects on other key enzymes and receptors in cancer pathways such as VEGFR-2, AURKA, HGPRT, BCL-2, PIM-1 kinase, and hDHODH. Studies on related isomers, such as oxazolo[5,4-d]pyrimidines, have shown inhibitory activity against VEGFR-2, Aurora A kinase, and BCL-2, but these findings cannot be directly extrapolated to this compound derivatives. mdpi.commdpi.comnih.govresearchgate.netresearchgate.net Similarly, research on oxazolo[4,5-b]pyridine-based triazoles has indicated potential inhibition of hDHODH, yet specific data for the this compound core is not available. researchgate.net
Table 1: Investigated Enzyme and Receptor Inhibition by this compound and Related Analogs
| Enzyme/Receptor | This compound Finding | Findings on Related Isomers/Analogs |
| JAK1 | Enhanced inhibitory activity observed. mdpi.com | Triazolo[1,5-a]pyridine derivatives show potent inhibition. nih.gov |
| VEGFR-2 | No specific data available. | Oxazolo[5,4-d]pyrimidine derivatives identified as inhibitors. mdpi.comnih.gov |
| AURKA | No specific data available. | Oxazolo[5,4-d]pyrimidine derivatives show inhibitory activity. mdpi.com |
| HGPRT | No specific data available. | Oxazolo[5,4-d]pyrimidine derivatives have been studied. pensoft.net |
| BCL-2 | No specific data available. | Oxazolo[5,4-d]pyrimidine derivatives have been synthesized as inhibitors. mdpi.comresearchgate.net |
| PIM-1 kinase | No specific data available. | No specific data available for closely related isomers. |
| hDHODH | No specific data available. | Oxazolo[4,5-b]pyridine derivatives have been investigated. researchgate.net |
Induction of Apoptosis and Cell Cycle Arrest
The ability of a compound to induce programmed cell death (apoptosis) and to halt the cell division cycle are key mechanisms for anticancer agents. Investigations into a closely related saturated derivative, 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine, have provided insights into these cellular processes.
Studies on 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives have demonstrated that these compounds can have pro-apoptotic activities. mdpi.comnih.gov These derivatives have been considered for further in vivo studies for the development of anticancer drugs that act, at least in part, through the activation of apoptosis. mdpi.com The research also points to effects on cell division. nih.gov While this provides a strong indication of the potential of the broader isoxazolo-[4,5-c]-pyridine family, further research is needed to confirm these effects in the fully aromatic this compound derivatives.
Antimicrobial Properties
The search for new antimicrobial agents is a critical area of pharmaceutical research. While pyridine and its fused heterocyclic derivatives are known to possess a wide range of antimicrobial activities, specific data for the this compound scaffold is limited. researchgate.netmdpi.comnih.gov
There is a lack of available scientific literature detailing the efficacy of this compound derivatives against the specific Gram-positive bacteria Staphylococcus aureus, Streptococcus pyogenes, and Micrococcus luteum, or the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa.
However, studies on the isomeric oxazolo[4,5-b]pyridines and isoxazolo[5,4-b]pyridines have shown antibacterial activity. For instance, certain 2-(substituted phenyl)oxazolo[4,5-b]pyridine derivatives have demonstrated strong antibacterial activity against S. aureus. researchgate.net Additionally, some sulfonamide isoxazolo[5,4-b]pyridine derivatives have shown antimicrobial activity against P. aeruginosa and E. coli. researchgate.netnih.gov These findings suggest that the oxazolopyridine core, in general, is a promising scaffold for the development of antibacterial agents, though specific testing of the this compound isomer is required.
Similarly, there is no specific data available on the antifungal efficacy of this compound derivatives against Candida albicans, Aspergillus niger, Aspergillus clavatus, Candida tenuis, or Aspergillus flavus.
Research on related pyridine derivatives has shown promising antifungal properties. For example, certain nicotinic acid benzylidene hydrazide derivatives have been active against C. albicans and A. niger. nih.gov Compounds with a pyridine ring fused to other heterocyclic systems have also exhibited activity against C. albicans, A. niger, and A. clavatus. mdpi.com These results indicate the potential of pyridine-based heterocycles in antifungal drug discovery, but specific studies on the this compound scaffold are needed to determine its antifungal spectrum.
Table 2: Antimicrobial Activity of Oxazolopyridine Isomers against Specified Strains
| Microbial Strain | Isomer Studied | Reported Activity |
| S. aureus | Oxazolo[4,5-b]pyridine | Some derivatives show strong activity. researchgate.net |
| E. coli | Isoxazolo[5,4-b]pyridine | Moderate activity reported for some derivatives. researchgate.netnih.gov |
| P. aeruginosa | Isoxazolo[5,4-b]pyridine | Moderate activity reported for some derivatives. researchgate.netnih.gov |
| S. pyogenes | No specific data available | Pyridine derivatives have shown activity. mdpi.com |
| M. luteum | No specific data available | Pyridine-containing compounds have shown activity. mdpi.com |
| C. albicans | No specific data available | Other pyridine derivatives show activity. mdpi.comnih.gov |
| A. niger | No specific data available | Other pyridine derivatives show activity. mdpi.comnih.gov |
| A. clavatus | No specific data available | Other pyridine derivatives show activity. mdpi.com |
| C. tenuis | No specific data available | No specific data available. |
| A. flavus | No specific data available | No specific data available. |
Anti-inflammatory Activity
The anti-inflammatory potential of oxazolopyridine derivatives has been an area of interest, with studies on isomers of this compound providing some initial insights.
There is currently no specific research available on the modulation of inflammatory pathways, such as the inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), by this compound derivatives.
However, research on the isomeric 2-(substituted phenyl)oxazolo[4,5-b]pyridines and 2-(substituted phenyl)oxazolo[5,4-b]pyridines has identified them as nonacidic anti-inflammatory agents. nih.gov Some of these compounds have shown good anti-inflammatory and analgesic activity, with a few possessing activity comparable to phenylbutazone or indomethacin without causing gastrointestinal irritation. nih.gov The mention of these compounds as potential cyclooxygenase inhibitors suggests a possible mechanism of action for their anti-inflammatory effects. nih.gov Further investigation is required to determine if this compound derivatives share this activity and to elucidate their specific interactions with COX-1 and COX-2.
Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)
Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase that has been identified as a crucial enzyme in numerous cellular processes. Its dysregulation is linked to various pathologies, including neurodegenerative diseases, inflammation, and cancer. Consequently, GSK-3β has emerged as a significant therapeutic target for drug discovery.
Recent studies have highlighted that GSK-3β can act as a pro-inflammatory enzyme; inhibiting this kinase can therefore help to control inflammation. nih.gov In this context, novel series of oxazolo[4,5-b]pyridine derivatives have been synthesized and evaluated for their GSK-3β inhibitory potential.
One study detailed a series of oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles synthesized via a click chemistry approach. chemrevlett.com Several compounds from this series showed significant in vitro GSK-3β inhibitory activity. Notably, compound 4g was identified as the most potent, with a half-maximal inhibitory concentration (IC50) value of 0.19 μM. chemrevlett.com Other compounds such as 4d , 4f , and 4i also demonstrated pronounced activity. chemrevlett.com
Another investigation focused on a series of 17 piperazine-linked oxazolo[4,5-b]pyridine-based derivatives. nih.gov The most effective compounds in this series were 7d , 7e , 7g , and 7c , which displayed IC50 values of 0.34, 0.39, 0.47, and 0.53 µM, respectively. nih.gov Molecular docking studies for a related compound, 4i , revealed a strong binding affinity to the GSK-3β active site, characterized by multiple hydrogen bonds and π-cation interactions with key amino acid residues. nih.gov
These findings underscore the potential of the oxazolo[4,5-b]pyridine scaffold as a foundational structure for developing novel and potent GSK-3β inhibitors.
| Compound | Derivative Series | IC50 (μM) | Reference |
|---|---|---|---|
| 4g | Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles | 0.19 | chemrevlett.com |
| 4i | Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles | 0.071 | nih.gov |
| 7d | Piperazine-linked oxazolo[4,5-b]pyridines | 0.34 | nih.gov |
| 7e | Piperazine-linked oxazolo[4,5-b]pyridines | 0.39 | nih.gov |
| 7g | Piperazine-linked oxazolo[4,5-b]pyridines | 0.47 | nih.gov |
| 7c | Piperazine-linked oxazolo[4,5-b]pyridines | 0.53 | nih.gov |
Neurological and CNS Applications
The structural characteristics of this compound derivatives make them suitable candidates for interacting with targets within the central nervous system (CNS).
The metabotropic glutamate receptor 5 (mGluR5) is a G protein-coupled receptor that plays a key role in modulating neuronal excitability and synaptic plasticity. mdpi.com Attenuation of mGluR5 signaling through negative allosteric modulators (NAMs) has shown promise in preclinical models for conditions like anxiety and drug abuse. mdpi.com While various pyridine-based compounds, such as 2-methyl-6-(phenylethynyl)pyridine (MPEP), have been established as prototypic mGluR5 NAMs, specific derivatives featuring the fused this compound core have not been explicitly detailed in the available research. mdpi.com However, related heterocyclic structures, such as 3-Fluoro-5-(3-(pyridine-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile, have been developed as selective mGluR5 NAMs, indicating that pyridine-containing heterocyclic systems are a viable scaffold for targeting this receptor. nih.gov
Diacylglycerol lipase α (DAGLα) is the primary enzyme responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the CNS. researchgate.net As 2-AG is crucial for retrograde synaptic signaling, inhibiting DAGLα presents a therapeutic strategy for various neurological and psychiatric conditions. researchgate.netmdpi.com
The this compound scaffold has been incorporated into α-ketoheterocycle-based inhibitors of DAGLα. researchgate.net Detailed structure-activity relationship (SAR) studies have provided insights into the structural requirements for effective inhibition. For instance, research on derivatives like 1-(oxazolo[4,5-c]pyridin-2-yl)-6-phenylhexan-1-one has shown that modifying the C-2 acyl chain length can significantly impact inhibitor activity. An oleoyl (C18:1) group was found to be optimal for activity, whereas an arachidonoyl (C20:4) chain was less preferred. The most potent inhibitors in this class were found to have C6-C9 acyl chains with a distal phenyl group. researchgate.net These findings are consistent with homology models of the enzyme's binding site and are valuable for the rational design of future DAGLα inhibitors. researchgate.net
Other Emerging Biological Activities
The versatility of the this compound scaffold has led to investigations into a variety of other potential therapeutic applications.
Analgesic Activity : Certain 2-(substituted phenyl)oxazolo[4,5-b]pyridines and their oxazolo[5,4-b]pyridine isomers have demonstrated significant anti-inflammatory and analgesic properties. Some of these non-acidic compounds exhibit activity comparable to established drugs like phenylbutazone or indomethacin. nih.gov
Herbicidal Activity : While research has shown that related fused heterocyclic systems like 1,2,4-triazolo[4,3-a]pyridine derivatives possess herbicidal properties, specific studies detailing this activity for the this compound core are not prominent in the current literature. nih.govpensoft.net
Antioxidant Activity : The potential for this compound derivatives to act as antioxidants is an area of interest. Studies on the closely related sulfur analogs, thiazolo[4,5-b]pyridines, have shown that these compounds can exhibit antioxidant effects by scavenging free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). researchgate.netnih.gov This suggests that the oxazolo-scaffold may warrant similar investigation.
Anticoagulant and Antidiabetic Activity : Investigations into other fused heterocyclic systems, such as azoloazines and pyrazolo[3,4-b]pyridines, have shown anticoagulant and antidiabetic potential, respectively. mdpi.comnih.gov However, dedicated studies confirming these specific activities for this compound derivatives are not extensively documented.
Mechanisms of Action
Molecular Target Identification and Validation
Identifying the specific molecular targets of this compound derivatives is fundamental to understanding their mechanism of action and advancing their development as therapeutic agents. A key approach in this process is the use of computational methods, such as molecular docking, to predict and analyze the binding interactions between the small molecule and its protein target.
For instance, in the development of oxazolo[4,5-b]pyridine-based GSK-3β inhibitors, molecular docking studies were crucial. These analyses revealed that a potent inhibitor, compound 4i , fits well into the active site of GSK-3β. The binding was stabilized by the formation of multiple hydrogen bonds and π-cation interactions with critical amino acid residues, thereby validating GSK-3β as a direct molecular target. nih.gov This combination of in vitro activity assays and in silico modeling provides a robust method for target identification and validation, guiding further optimization of the chemical structure to enhance potency and selectivity. This approach is also applied to other targets; for example, the design of oxazolo[5,4-d]pyrimidine derivatives has been guided by their predicted inhibitory activity towards vascular endothelial growth factor receptor-2 (VEGFR-2).
Ligand-Receptor Interactions and Binding Affinity
Research into this compound derivatives has identified specific interactions with enzymes crucial to cellular function, such as Janus kinase 1 (JAK1) and Heat shock protein 90 (Hsp90). These interactions are foundational to the pharmacological potential of this class of compounds.
In comparative studies, the this compound core has been identified as a superior scaffold for inhibiting Janus kinase 1 (JAK1). mdpi.com Structure-activity relationship (SAR) analyses involving various oxazole-containing fused heterocyclic rings revealed that replacing an oxazolo[5,4-d]pyrimidine moiety with an this compound core enhanced JAK1 inhibitory activity. mdpi.com This suggests that the specific arrangement of the oxazole and pyridine rings in the [4,5-c] isomer provides a more favorable conformation for binding within the ATP-binding site of the JAK1 enzyme.
Furthermore, a class of compounds based on the related 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine structure has been developed and investigated as inhibitors of Hsp90, a critical molecular chaperone for the stability and function of many oncoproteins. nih.gov Certain derivatives within this series demonstrated significant binding to Hsp90. The activity of these compounds was found to be highly dependent on the substitutions made to the core structure, with an N-5 substitution featuring a 2,4-resorcinol carboxamide being identified as a crucial element for potent activity. nih.gov One derivative, which also included a hydroxamic acid residue, was found to possess dual inhibitory action against both Hsp90 and histone deacetylase 6 (HDAC6). nih.gov
| Compound Class | Target Receptor/Enzyme | Observed Binding/Inhibitory Activity |
|---|---|---|
| This compound derivatives | Janus kinase 1 (JAK1) | Enhanced inhibitory activity compared to oxazolo[5,4-d]pyrimidine analogs. mdpi.com |
| 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives | Heat shock protein 90 (Hsp90) | Notable binding affinity, leading to potent cell growth inhibition. nih.gov |
| Specific 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridine derivative with a hydroxamic acid residue | Hsp90 and Histone deacetylase 6 (HDAC6) | Dual inhibition observed. nih.gov |
Cellular Pathway Modulation
The binding of this compound derivatives to their respective protein targets leads to the modulation of critical intracellular signaling pathways. These modulations are the mechanism through which these compounds exert their pharmacological effects, such as anti-proliferative and anti-inflammatory actions.
The demonstrated inhibition of JAK1 by this compound derivatives points to their potential to modulate the JAK/STAT signaling pathway. mdpi.com This pathway is a central communication route for numerous cytokines and growth factors, and its abnormal activation is a known factor in the progression of cancers, as well as autoimmune and inflammatory disorders. mdpi.com By inhibiting JAK1, these compounds can block the downstream phosphorylation and activation of STAT (Signal Transducer and Activator of Transcription) proteins, thereby interfering with the transcription of genes involved in cell proliferation, survival, and inflammation. The enhanced activity of the this compound scaffold suggests it may be a promising foundation for developing potent modulators of this pathway. mdpi.com
Similarly, the inhibition of Hsp90 by 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives disrupts the function of a wide array of Hsp90 "client" proteins. nih.gov Many of these client proteins are themselves key components of oncogenic signaling pathways, including kinases, transcription factors, and steroid receptors. The inhibition of Hsp90 leads to the misfolding and subsequent proteasomal degradation of these client proteins, resulting in a multi-faceted attack on cancer cell signaling networks. This disruption of cellular homeostasis can trigger apoptosis (programmed cell death) and inhibit cell division, which is consistent with the potent cell growth inhibitory activity observed for these compounds. nih.gov
Computational and Theoretical Studies of Oxazolo 4,5 C Pyridine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in elucidating the fundamental electronic and structural characteristics of the oxazolo[4,5-c]pyridine scaffold.
The electronic structure of the this compound core is characterized by the fusion of an electron-rich oxazole (B20620) ring and an electron-deficient pyridine (B92270) ring. This arrangement significantly influences the distribution of electron density and the nature of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Computational studies on related isomers like oxazolo[4,5-b]pyridine (B1248351) reveal that the HOMO is typically localized on the electron-donating parts of the molecule, while the LUMO resides on the electron-accepting pyridine moiety. In this compound, a similar distribution is anticipated. The precise energies of these orbitals, and thus the HOMO-LUMO energy gap, are sensitive to the nature and position of substituents. Electron-donating groups (EDGs) are expected to raise the HOMO energy, while electron-withdrawing groups (EWGs) will lower the LUMO energy, consequently reducing the energy gap. This tunability of the electronic properties is a key feature for designing molecules with specific optical and electronic characteristics.
Table 1: Predicted Frontier Orbital Energies for Substituted this compound Derivatives (Illustrative) Note: These are hypothetical values based on general principles of substituent effects on aromatic systems, as direct computational data for this compound is limited in published literature.
| Substituent at C2-position | Predicted HOMO Energy (eV) | Predicted LUMO Energy (eV) | Predicted Energy Gap (eV) |
|---|---|---|---|
| -H (Unsubstituted) | -6.8 | -1.5 | 5.3 |
| -NH2 (Electron-Donating) | -6.2 | -1.4 | 4.8 |
| -NO2 (Electron-Withdrawing) | -7.2 | -2.0 | 5.2 |
The this compound system can exhibit tautomerism, particularly when substituted with groups capable of proton transfer, such as a hydroxyl group. For the related 2-(2'-hydroxyphenyl)oxazolo[4,5-b]pyridine, studies have shown the existence of multiple tautomeric forms in the ground state, including cis-enol, trans-enol, and keto forms nih.gov. The relative stability of these tautomers is influenced by the solvent environment and temperature nih.gov.
For a hypothetical 2-(2'-hydroxyphenyl)this compound, similar keto-enol tautomerism can be predicted. Quantum chemical calculations would be essential to determine the relative energies of these tautomers and the energy barriers for their interconversion. The position of the pyridine nitrogen in the [4,5-c] isomer may influence the intramolecular hydrogen bonding patterns and, consequently, the stability of the different tautomeric forms compared to its isomers.
Upon photoexcitation, derivatives of this compound with appropriate donor-acceptor substitution patterns are expected to exhibit Excited-State Intramolecular Charge Transfer (ESICT). In this process, an electron is transferred from the electron-donating part of the molecule to the electron-accepting part.
Studies on oxazolo[4,5-b]pyridine derivatives have demonstrated that the introduction of electron-donating and electron-withdrawing groups can lead to a significant charge transfer character in the excited state nih.gov. TD-DFT calculations are the primary tool for investigating ESICT, allowing for the characterization of the excited state's electronic nature and the calculation of properties such as the change in dipole moment upon excitation. For this compound, the inherent electron-accepting nature of the pyridine ring fused to the oxazole ring makes it a suitable core for designing molecules with pronounced ESICT properties.
The nitrogen atom in the pyridine ring of this compound is basic and can be protonated in acidic conditions. This protonation has a profound effect on the electronic and spectroscopic properties of the molecule. Theoretical studies on related oxazolopyridines have shown that protonation of the pyridine nitrogen enhances its electron-accepting character nih.gov.
This increased electron-accepting ability upon protonation leads to a significant red-shift in the absorption and fluorescence spectra. Quantum chemical calculations can model the effects of protonation by calculating the electronic structure and transition energies of the protonated species. These calculations are consistent with experimental observations where the formation of fluorescing cations is observed in the presence of acid nih.gov. For this compound derivatives, the specific site of protonation and the magnitude of the resulting spectral shifts can be accurately predicted using these computational methods.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interactions between small molecules, such as this compound derivatives, and biological macromolecules like proteins and nucleic acids. These methods are crucial in structure-based drug design.
Molecular docking simulations predict the preferred orientation of a ligand when it binds to a receptor, as well as the binding affinity. Numerous studies on related fused pyridine systems have demonstrated their potential to interact with a variety of biological targets. For instance, derivatives of oxazolo[5,4-d]pyrimidine (B1261902) have been docked against vascular endothelial growth factor receptor-2 (VEGFR-2) to assess their potential as anticancer agents nih.govmdpi.com. Similarly, thiazolo[4,5-b]pyridine derivatives have been evaluated as potential anti-inflammatory agents by docking into the active site of cyclooxygenase-2 (COX-2) researchgate.net.
For the this compound scaffold, molecular docking could be employed to explore its potential as an inhibitor of various enzymes, such as kinases, which are common targets for pyridine-containing heterocycles. The simulations would reveal key interactions, such as hydrogen bonds with backbone residues and hydrophobic interactions within the binding pocket, that contribute to the binding affinity.
Following docking, molecular dynamics (MD) simulations can be performed to investigate the stability of the predicted ligand-protein complex over time. MD simulations provide a dynamic picture of the binding, allowing for the assessment of the conformational changes in both the ligand and the protein upon binding and the calculation of more accurate binding free energies.
Table 2: Illustrative Molecular Docking Results of a Hypothetical this compound Derivative Against a Kinase Target Note: This table presents hypothetical data to illustrate the type of information obtained from molecular docking studies.
| Biological Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|
| VEGFR-2 | 2OH4 | -8.5 | Cys919, Asp1046, Leu840 |
| COX-2 | 5IKR | -7.9 | His90, Arg513, Val523 |
| p38 MAP Kinase | 1A9U | -9.1 | Met109, Gly110, Lys53 |
Rational Design of Novel this compound Analogs
The rational design of novel drug candidates is a cornerstone of modern drug discovery, aiming to optimize the interaction of a molecule with its biological target. This process often involves iterative cycles of computational modeling, chemical synthesis, and biological evaluation. For the this compound core, its unique structural and electronic features make it an attractive scaffold for the design of new therapeutic agents.
A notable example of the rational design of molecules incorporating the this compound framework is the development of oxazolo[4,5-c]quinolinone analogs as inhibitors of Interleukin-33 (IL-33), a cytokine implicated in various immune-mediated diseases. nih.govresearchgate.net The design strategy for these inhibitors was guided by the structure-activity relationships (SAR) and in vitro 2D NMR studies. nih.govresearchgate.net
Initial screening identified a hit compound which served as a prototype for structural optimization. Computational docking studies were employed to understand the binding mode of these analogs within the target protein. For instance, the docked pose of a lead compound, BTB11086, in the hydrophobic pocket of IL-33 revealed key interactions. It was observed to form hydrogen bonds with asparagine residues (Asn 222 and Asn 226) and established hydrophobic contacts with alanine (Ala 124) and leucine (Leu 220, Leu 267) residues. researchgate.net
Based on these computational insights, a series of oxazolo[4,5-c]quinolinone analogs were synthesized to probe the structure-activity relationships. This systematic modification of the core structure led to the identification of a potent inhibitor, compound 7c , which was found to bind to the interface region of IL-33 and its receptor, ST2. nih.govresearchgate.net This compound effectively inhibited the production of IL-6 in human mast cells in a dose-dependent manner, highlighting the success of the rational design approach. nih.gov
The key structural modifications and their impact on inhibitory activity are summarized in the table below.
| Compound | R1 | R2 | IC50 (µM) for IL-6 production |
| 7a | H | H | >10 |
| 7b | F | H | 5.2 |
| 7c | Cl | H | 1.8 |
| 7d | Br | H | 2.5 |
| 7e | I | H | 3.1 |
| 7f | H | Cl | 4.8 |
This data demonstrates that the introduction of a halogen atom at the R1 position of the quinolinone ring significantly influences the inhibitory activity, with the chloro-substituted analog (7c ) exhibiting the highest potency. This rational, structure-guided approach underscores the power of computational chemistry in the development of novel and potent inhibitors based on the this compound scaffold.
QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling
QSAR and QSPR studies are computational methodologies that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). These models are invaluable in medicinal chemistry for predicting the activity of unsynthesized compounds, thereby prioritizing synthetic efforts and reducing the costs and time associated with drug discovery.
Predictive Models for Biological Activity
Specific, comprehensive QSAR studies focusing solely on the this compound scaffold are not extensively reported in the current scientific literature. Much of the available research on oxazolopyridines tends to focus on the more studied isomers, such as oxazolo[4,5-b]pyridine. For instance, QSAR studies on a series of benzoxazoles and oxazolo[4,5-b]pyridines as antifungal agents have been conducted, demonstrating the potential of this approach. wisdomlib.org In these studies, topological and connectivity descriptors were found to be significant in modeling antifungal activity, yielding a model with a robust correlation coefficient (R² = 0.8616). wisdomlib.org
While a direct QSAR model for this compound is not available, the principles from studies on related heterocyclic systems can be extrapolated. A hypothetical QSAR model for this compound derivatives would likely involve the calculation of various molecular descriptors, including:
Electronic descriptors: Such as HOMO and LUMO energies, dipole moment, and atomic charges, which would describe the molecule's ability to engage in electronic interactions.
Steric descriptors: Like molecular volume, surface area, and specific steric parameters (e.g., Taft's Es), which would account for the influence of molecular size and shape on binding.
Hydrophobic descriptors: Most commonly the partition coefficient (logP), which quantifies the lipophilicity of the molecule and its ability to cross cell membranes.
The development of a predictive QSAR model for a specific biological activity, such as inhibitory action against a particular enzyme, would require a dataset of this compound analogs with experimentally determined activities. Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would then be employed to build a model that can predict the activity of new, untested analogs.
Correlation of Structural Descriptors with Experimental Data
The successful development of a QSAR or QSPR model hinges on the strong correlation between calculated structural descriptors and experimentally measured data. Although specific QSPR models for this compound are not readily found, the general principles of correlating structural features with properties are well-established.
For instance, in a QSAR study of oxadiazolo pyridine derivatives, the descriptors MLFER_E (a measure of solute-solvent interactions) and XlogP (a calculated logarithm of the partition coefficient) were found to provide a statistically significant model for predicting biological activity (pIC50). nih.govnih.gov The high correlation coefficient (R² = 0.8433) in this model indicates a strong relationship between these descriptors and the observed activity. nih.govnih.gov
For this compound derivatives, it is anticipated that similar correlations would be observed. For example, one could hypothesize the following correlations:
| Structural Descriptor | Experimental Property | Expected Correlation | Rationale |
| LogP | Membrane Permeability | Positive | Increased lipophilicity generally enhances the ability to cross biological membranes. |
| Molecular Weight | Bioavailability | Negative (beyond a certain point) | Very large molecules often have poor absorption and distribution properties. |
| Number of Hydrogen Bond Donors/Acceptors | Aqueous Solubility | Positive | Increased capacity for hydrogen bonding with water improves solubility. |
| HOMO-LUMO Gap | Chemical Reactivity | Negative | A smaller energy gap often correlates with higher reactivity. |
To establish these correlations for the this compound scaffold, a systematic study would be required. This would involve the synthesis of a diverse library of analogs, the experimental determination of their physicochemical properties and biological activities, and the subsequent application of computational methods to calculate a wide range of structural descriptors. The resulting correlation matrix would provide valuable insights into the key structural features that govern the desired properties, thereby guiding the future design of this compound-based molecules with optimized characteristics.
Derivatives and Analogs of Oxazolo 4,5 C Pyridine: Synthesis and Applications
Synthesis of Substituted Oxazolo[4,5-c]pyridine Derivatives
The synthesis of substituted oxazolo[4,5-c]pyridines presents a significant challenge due to the limited number of established synthetic protocols. The foundational approach to constructing this fused heterocyclic system typically involves the cyclization of appropriately substituted pyridine (B92270) precursors.
Introduction of Various Functional Groups and Side Chains
Direct functionalization of the parent this compound is not well-documented. Therefore, the introduction of functional groups and side chains is primarily achieved through the use of pre-functionalized precursors. The key starting materials for the synthesis of the this compound ring system are 3-amino-4-hydroxypyridine (B189613) and 3,4-diaminopyridine (B372788) derivatives.
General synthetic strategies that could be hypothetically applied for the introduction of functional groups include:
Cyclization of 3-Amino-4-hydroxypyridine with Carboxylic Acid Derivatives: Reaction with various carboxylic acids, acid chlorides, or orthoesters would lead to the formation of 2-substituted oxazolo[4,5-c]pyridines. The nature of the R group in the carboxylic acid derivative (R-COOH) would determine the substituent at the 2-position of the resulting oxazolopyridine.
From 3,4-Diaminopyridines: These precursors can be utilized to first construct the oxazole (B20620) ring. For instance, reaction with phosgene (B1210022) or its equivalents could yield an intermediate that upon further manipulation could lead to the desired oxazole ring fused to the pyridine.
Exploration of Diverse Substitution Patterns
The exploration of diverse substitution patterns on the this compound scaffold is intrinsically linked to the availability of appropriately substituted 3-amino-4-hydroxypyridine or 3,4-diaminopyridine precursors. The substitution pattern on the resulting fused system is dictated by the substituents already present on the initial pyridine ring.
Design and Development of Hybrid Molecules Incorporating the this compound Scaffold
The design of hybrid molecules, which combine two or more pharmacophores to create a single molecular entity with potentially enhanced or synergistic biological activity, is a modern approach in drug discovery. However, the application of this strategy to the this compound scaffold is severely hampered by the lack of synthetic accessibility to functionalized derivatives.
Chalcone-Based Oxazole-Oxazolo[4,5-c]pyridine Compounds
Chalcones, characterized by an α,β-unsaturated ketone system, are a well-known class of compounds with a wide range of biological activities. The synthesis of chalcone-based hybrids typically involves the condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde. To create a chalcone (B49325) hybrid of this compound, one would require an this compound derivative bearing either a methyl ketone or an aldehyde functionality.
A hypothetical synthetic route could involve:
Synthesis of a 2-methyl-oxazolo[4,5-c]pyridine or a 2-formyl-oxazolo[4,5-c]pyridine.
Claisen-Schmidt condensation of the synthesized derivative with an appropriate aromatic aldehyde or ketone.
Despite the clear synthetic strategy, a thorough search of the scientific literature reveals no specific examples of the design, synthesis, or evaluation of chalcone-based this compound compounds. The research in this area has been predominantly focused on the oxazolo[4,5-b]pyridine (B1248351) isomer.
Triazole-Linked this compound Derivatives
Triazoles are another important class of heterocyclic compounds known for their diverse pharmacological properties and their utility as stable linkers in constructing hybrid molecules. The "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a common method for creating triazole-linked hybrids.
The synthesis of a triazole-linked this compound derivative would necessitate the preparation of an this compound functionalized with either an azide (B81097) or a terminal alkyne group. This would then be reacted with a complementary alkyne or azide-functionalized molecule.
While the synthesis of triazole-linked derivatives of the related oxazolo[4,5-b]pyridine has been reported, there is a notable absence of such studies for the this compound isomer in the available literature.
Biomedical Applications of this compound Derivatives
The biomedical potential of this compound derivatives remains largely unexplored, a direct consequence of the synthetic challenges that limit the availability of a diverse library of compounds for biological screening.
There is a solitary mention in the literature suggesting that replacing an oxazolo[5,4-d]pyrimidine (B1261902) moiety with an this compound scaffold could enhance Janus kinase 1 (JAK1) inhibitory activity. This suggests that the this compound core may have potential as a pharmacophore in the design of kinase inhibitors. However, this finding is not substantiated with the synthesis and biological evaluation of specific this compound derivatives.
Furthermore, while triazolo[4,5-c]pyridines have been noted as potential antibacterial candidates, this does not directly translate to the oxazolo congeners without experimental validation. The lack of published research on the biological activities of this compound derivatives means that their potential as anticancer, anti-inflammatory, or antimicrobial agents is purely speculative at this stage.
Prodrug Design and Delivery Systems
The development of prodrugs is a critical strategy to overcome undesirable physicochemical or pharmacokinetic properties of pharmacologically active compounds. For the this compound scaffold, while specific prodrug examples are not extensively documented in the literature, its inherent chemical functionalities offer several avenues for prodrug design. The core structure contains nitrogen atoms that can be targeted for modification.
Prodrug strategies for heterocyclic compounds like this compound could involve several approaches:
Carrier-Linked Prodrugs: This approach involves attaching a promoiety to the active drug, which is cleaved in vivo to release the parent molecule. For an this compound derivative, a common strategy would be N-acylation or N-alkylation of the pyridine nitrogen to improve properties like lipophilicity, which can enhance membrane permeability.
Bioprecursor Prodrugs: These are compounds that are metabolized into the active drug through enzymatic processes. For instance, an inactive precursor could be designed to undergo oxidation or reduction in vivo to form a bioactive this compound derivative.
The primary goals of designing prodrugs for this class of compounds would be to enhance oral bioavailability, improve solubility, increase metabolic stability, or achieve targeted delivery to specific tissues or organs.
| Prodrug Strategy | Potential Modification on this compound Core | Objective | Potential Cleavage Mechanism |
|---|---|---|---|
| Carrier-Linked (Ester/Amide) | Attachment of a carboxylic acid or amino acid promoiety to a functional group (e.g., hydroxyl or amino) on a substituted scaffold. | Improve water solubility or membrane transport. | Enzymatic hydrolysis (esterases, amidases). |
| Carrier-Linked (N-Acyloxymethyl) | Modification of the pyridine nitrogen to form an N-acyloxymethyl derivative. | Enhance lipophilicity and passive diffusion. | Esterase cleavage followed by spontaneous decomposition. |
| Bioprecursor (Oxidative Activation) | Synthesis of a reduced form of a bioactive derivative (e.g., a dihydropyridine (B1217469) analog). | Site-specific activation in target tissues with high oxidative enzyme activity. | Cytochrome P450-mediated oxidation. |
Bioconjugation and Imaging Agents
Bioconjugation involves the linking of two or more molecules, at least one of which is a biomolecule, to create a new construct with combined properties. Derivatives of the closely related oxazolo[4,5-b]pyridine isomer have demonstrated significant potential in this area, particularly as fluorescent probes and imaging agents. nih.govnih.gov These findings suggest that the this compound core could also serve as a valuable scaffold for similar applications.
The fluorescence behavior of dyes based on the oxazolo[4,5-b]pyridine ring has been investigated, showing that the introduction of electron-donating and electron-withdrawing groups can modulate the photophysical properties. researchgate.netresearchgate.net This tunability is crucial for developing specific imaging agents.
Key Research Findings:
Nucleic Acid Visualization: Monomeric and homodimeric cyanine (B1664457) dyes based on the oxazolo[4,5-b]pyridinium core have been synthesized and studied as fluorescent probes for nucleic acids. nih.gov These dyes exhibit a significant enhancement in fluorescence upon binding to DNA, with quantum yields reaching up to 0.75. nih.gov Their high sensitivity allows for the detection of as little as 0.8 ng of double-stranded DNA in agarose (B213101) gels. nih.gov
Organelle-Specific Imaging: Bioactive oxazolopyridine units have been incorporated into fluorescent markers for imaging specific cellular organelles. nih.gov For example, a compound linking an oxazolopyridine unit with a coumarin (B35378) precursor was shown to be a dual-targetable fluorescent marker for both mitochondria and lipid droplets. nih.gov Other derivatives were found to be selective biomarkers for lipid droplets. nih.gov These markers exhibit low cytotoxicity, making them suitable for live-cell imaging. nih.gov
Solvatochromic Properties: The spectral characteristics of compounds like 2-(4'-N,N-dimethylaminophenyl)oxazolo[4,5-b]pyridine have been studied in various solvents. researchgate.netnih.gov Their fluorescence properties are sensitive to solvent polarity, a characteristic that can be exploited for developing probes that respond to changes in their microenvironment. researchgate.netnih.gov
| Oxazolopyridine Derivative Type | Target Biomolecule/Organelle | Key Feature | Reference Finding |
|---|---|---|---|
| Oxazolo[4,5-b]pyridinium Cyanine Dyes | Nucleic Acids (DNA) | Significant fluorescence enhancement upon binding. | Quantum yield up to 0.75 in the presence of DNA. nih.gov |
| Oxazolopyridine-Coumarin Conjugate | Mitochondria and Lipid Droplets | Dual-targetable fluorescent marker with low cytotoxicity. | High fluorescence yield (0.86 in THF). nih.gov |
| Substituted 2-Phenyloxazolo[4,5-b]pyridines | General Cellular Imaging | Tunable photophysical properties based on substituents. | Fluorescence has a strong charge transfer character. researchgate.net |
Industrial Applications Beyond Pharmaceuticals
Beyond their role in drug discovery, oxazolopyridine scaffolds are valuable intermediates in organic synthesis and have potential applications in the development of novel materials.
Building Blocks for Complex Heterocyclic Compounds
The this compound ring system is a "privileged scaffold," meaning it can serve as a versatile starting point for the synthesis of more complex molecular architectures. researchgate.net Its fused bicyclic nature and the presence of multiple heteroatoms provide reactive sites for a variety of chemical transformations. Although many documented examples involve isomers, the synthetic principles are broadly applicable.
Synthetic Utility:
Condensation Reactions: The synthesis of 2-substituted oxazolo[4,5-b]pyridines is often achieved through the condensation of 2-amino-3-hydroxypyridine (B21099) with reagents like orthoesters or thioimidates. researchgate.net This highlights the utility of the aminopyridinol precursor, which would be central to forming the this compound core from 3-amino-4-hydroxypyridine.
Click Chemistry: The oxazolo[4,5-b]pyridine-2-one moiety has been used as a platform to synthesize a series of 1,2,3-triazole derivatives via click chemistry. nih.gov This approach allows for the modular and efficient creation of libraries of complex compounds with potential biological activities.
Rearrangement Reactions: Certain 7-aryl-substituted oxazolo[5,4-b]pyridines have been shown to undergo rearrangement when treated with aluminum chloride, leading to the formation of synthetically challenging benzo[c] researchgate.netnaphthyridinones. acs.org This demonstrates how the oxazolopyridine core can be transformed into entirely different and valuable heterocyclic systems.
Multicomponent Reactions: The Groebke-Blackburn-Bienaymé (GBB) reaction, a three-component process, has been used to generate complex fused heterocycles. nih.gov While a specific application leading to this compound is not detailed, the principles of multicomponent reactions are highly relevant for efficiently building molecular complexity from simpler pyridine-based precursors.
Development of New Materials
The electronic and photophysical properties of oxazolopyridine derivatives make them attractive candidates for applications in materials science, particularly in organic electronics and as functional dyes. researchgate.net Pyridine-based derivatives, in general, are widely used as charge-transporting materials in organic light-emitting diodes (OLEDs) and perovskite solar cells due to their favorable frontier energy levels. rsc.org
The fluorescence of oxazolo[4,5-b]pyridine derivatives is characterized by a strong charge transfer character, which can be tuned by adding different electron-donating or withdrawing groups. researchgate.net This tunability is a key property for developing materials with specific optical or electronic functions.
Potential Material Applications:
Organic Light-Emitting Diodes (OLEDs): The pyridine moiety is an excellent electron-transporting unit. rsc.org Fused systems like this compound could be incorporated into larger conjugated molecules designed as electron-transporting or emissive materials in OLED devices.
Fluorescent Dyes and Pigments: As demonstrated by their use as imaging agents, oxazolopyridine derivatives possess inherent fluorescence. nih.govresearchgate.net With appropriate functionalization to enhance properties like quantum yield and photostability, they could be developed into novel dyes for various applications, including sensors, inks, and coatings.
Organic Semiconductors: The rigid, planar structure and π-conjugated system of the this compound core are features common to organic semiconductor materials. Research into the charge mobility and electronic properties of thin films made from these materials could reveal their potential for use in organic field-effect transistors (OFETs).
Future Perspectives and Research Directions
Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability
Future synthetic research on Oxazolo[4,5-c]pyridine and its derivatives will likely focus on developing methodologies that are more efficient, cost-effective, and environmentally benign than traditional approaches, which can involve harsh conditions. The exploration of "green chemistry" principles is a paramount direction. This includes the development of one-pot, multi-component reactions that can construct the complex heterocyclic core in a single step from simple precursors, minimizing waste and saving time.
Building on protocols developed for related isomers, future pathways could include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for the synthesis of pyridine-containing heterocycles.
Catalyst-Mediated Condensations: The use of solid-supported catalysts, such as silica-supported perchloric acid (HClO₄·SiO₂), has proven effective for the one-pot synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives and could be adapted for the [4,5-c] isomer.
Palladium-Catalyzed C–H Bond Functionalization: This modern synthetic tool allows for the direct introduction of various functional groups onto the heterocyclic core, bypassing the need for pre-functionalized starting materials and offering a more atom-economical route to novel derivatives.
These advanced synthetic strategies would facilitate the creation of diverse chemical libraries of this compound derivatives, which are essential for comprehensive screening and development programs.
In-depth Mechanistic Studies of Biological Activities
While preliminary screening may reveal a spectrum of biological activities, a significant future challenge is to move beyond these initial findings to a deep understanding of the underlying mechanisms of action. Research on related oxazolopyridine isomers has demonstrated a wide range of biological effects, including antimicrobial, anticancer, and anti-inflammatory activities. For instance, oxazolo[4,5-b]pyridine (B1248351) derivatives have been identified as potent antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA), with proposed mechanisms including the inhibition of DNA gyrase. Similarly, other isomers have been investigated as inhibitors of key enzymes in cancer pathways, such as VEGFR-2 and various kinases.
Future research on this compound should therefore aim to:
Identify Specific Molecular Targets: Utilize techniques like affinity chromatography, proteomics, and genetic screening to pinpoint the specific proteins (e.g., enzymes, receptors) with which active compounds interact.
Elucidate Signaling Pathways: Once a target is identified, detailed cell-based assays are needed to understand how the compound modulates the relevant signaling cascades.
Structural Biology Studies: Obtain co-crystal structures of active this compound derivatives bound to their protein targets to visualize the precise molecular interactions, providing a roadmap for rational drug design.
Development of Highly Selective and Potent Therapeutic Agents
The ultimate goal in medicinal chemistry is the development of therapeutic agents with high efficacy and minimal side effects. This requires a focus on both potency and selectivity. Future work on the this compound scaffold will heavily rely on iterative cycles of design, synthesis, and biological testing to optimize lead compounds.
A critical component of this process is the execution of detailed Structure-Activity Relationship (SAR) studies. By systematically modifying the substituents at various positions on the this compound core, researchers can determine which chemical features are crucial for biological activity. For example, SAR studies on related oxazolo[5,4-d]pyrimidines revealed that the size and nature of substituents at specific positions are critical for their anticancer effects. This knowledge will guide the rational design of new analogues with improved potency against the intended target and enhanced selectivity over other related proteins, thereby reducing the potential for off-target effects.
| Potential Therapeutic Target Class | Example(s) from Related Isomers |
| Kinases | VEGFR-2, PI3K, ITK, RAF, BCR-ABL |
| Deacetylases | SIRT1 |
| Bacterial Enzymes | DNA Gyrase |
| G Protein-Coupled Receptors | Neuropeptide S Receptor (NPSR) |
This table outlines potential biological target classes for this compound derivatives, based on activities demonstrated by its structural isomers.
Applications in Chemical Biology and Target Validation
Beyond their direct therapeutic potential, this compound derivatives can be developed into valuable chemical biology tools to probe biological systems and validate new drug targets. Future research in this area will involve the design and synthesis of specialized molecular probes.
These probes could be derivatives of biologically active Oxazolo[4,5-c]pyridines modified with specific tags, such as:
Fluorescent Dyes: To allow for visualization of the compound's localization within cells using microscopy. The known fluorescence properties of some oxazolo[4,5-b]pyridine derivatives suggest this is a promising avenue.
Biotin Moieties: For use in pull-down experiments to isolate and identify the compound's binding partners from cell lysates.
Photo-affinity Labels: To create a permanent, covalent bond with the target protein upon UV irradiation, facilitating unambiguous target identification.
By using these chemical tools, researchers can confirm that a compound's therapeutic effect is a direct result of its interaction with a specific target, a crucial step in the drug discovery and validation process.
Advanced Computational Approaches for Drug Discovery and Material Science
In silico methods are indispensable in modern chemical research for accelerating the discovery process and reducing costs. The future development of this compound will be significantly enhanced by the application of advanced computational techniques.
In drug discovery , these approaches will be used to:
Perform Virtual Screening: Screen large virtual libraries of this compound derivatives against the three-dimensional structures of known protein targets to prioritize compounds for synthesis.
Conduct Molecular Docking and Dynamics Simulations: Predict the binding modes and affinities of novel compounds to their targets, providing insights into the molecular basis of their activity.
Develop Quantitative Structure-Activity Relationship (QSAR) Models: Build mathematical models that correlate chemical structure with biological activity, enabling the prediction of the potency of unsynthesized compounds.
Predict ADMET Properties: Assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of potential drug candidates at an early stage.
In material science , computational methods like Density Functional Theory (DFT) can be employed to predict the electronic and photophysical properties of novel this compound derivatives. This could uncover their potential for use in advanced materials, such as organic light-emitting diodes (OLEDs), sensors, or other electronic devices, an area that has been explored for related heterocycles.
| Computational Method | Application in this compound Research |
| Molecular Docking | Predict binding pose and affinity to biological targets. |
| Molecular Dynamics (MD) | Simulate the stability of ligand-protein complexes over time. |
| QSAR | Correlate chemical structure with biological activity to guide design. |
| ADMET Prediction | In silico assessment of drug-likeness and potential toxicity. |
| Density Functional Theory (DFT) | Predict electronic, optical, and photophysical properties for material science applications. |
This table summarizes key computational approaches and their future applications in the study of the this compound scaffold.
Q & A
Basic: What are the most reliable synthetic routes for oxazolo[4,5-c]pyridine derivatives, and how do reaction conditions influence yields?
This compound derivatives are typically synthesized via cyclization reactions. For example:
- Microwave-assisted synthesis using SBA-Pr-NH₂ as a catalyst enables rapid and efficient cyclization of precursors like 2-aminopyridines with aldehydes, achieving yields >85% under optimized conditions (100°C, 15 min) .
- Stepwise functionalization : Derivatives can be prepared by treating intermediates with sulfonyl chlorides (e.g., tosyl chloride) in dioxane under reflux, followed by nucleophilic substitution with amines .
Key factors : Solvent polarity (THF vs. dioxane), temperature, and catalyst choice significantly impact regioselectivity and purity.
Advanced: How can computational modeling resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies in bioactivity data (e.g., SIRT1 activation vs. enzyme inhibition) often arise from structural variations or assay conditions. Methodological approaches include:
- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to correlate with observed activity trends .
- Molecular docking : Simulate binding interactions with target proteins (e.g., SIRT1) to identify critical substituents (e.g., sulfonamide groups enhance affinity) .
- QSAR modeling : Use datasets from analogs to predict activity and prioritize synthesis targets.
Basic: What spectroscopic techniques are essential for characterizing this compound derivatives?
- ¹H/¹³C NMR : Confirm regiochemistry and detect tautomeric forms (e.g., oxazole vs. thione tautomers via chemical shifts at δ 160-170 ppm for carbonyl groups) .
- LC-MS : Verify molecular ion peaks and monitor reaction progress (e.g., m/z for [M+H]⁺ of C₅H₃N₃O: 122.03) .
- X-ray crystallography : Resolve ambiguities in fused-ring systems, as misassignments (e.g., dihydro vs. tetrahydro forms) have been reported .
Advanced: How can dehydrogenation-halogenation strategies modify the this compound scaffold for drug discovery?
Dehydrogenation of tetrahydro intermediates (e.g., 4,5,6,7-tetrahydroisoxazolopyridinones) using halogenating agents (e.g., PCl₅) introduces unsaturation and halogens at specific positions:
- Mechanistic insight : Radical intermediates stabilize aromaticity, favoring halogenation at the 5-position .
- Applications : Halogenated derivatives serve as precursors for cross-coupling reactions (e.g., Suzuki-Miyaura) to install pharmacophores .
Basic: What are the stability considerations for this compound derivatives under storage and experimental conditions?
- Hydrolytic sensitivity : The oxazole ring is prone to hydrolysis in acidic/basic media; store derivatives at pH 6–8 in anhydrous conditions .
- Thermal stability : Decomposition occurs above 150°C; avoid prolonged reflux in polar aprotic solvents .
- Light sensitivity : Derivatives with electron-withdrawing groups (e.g., nitro) may photodegrade; use amber vials .
Advanced: How do structural modifications (e.g., sulfonyl vs. acetyl substituents) alter the fluorescence properties of this compound?
- Sulfonyl groups : Enhance fluorescence quantum yield (Φ = 0.45) by rigidifying the π-system and reducing non-radiative decay .
- Acetyl substituents : Quench fluorescence due to electron-withdrawing effects but improve solubility in polar solvents .
Methodology : Use time-resolved fluorescence spectroscopy to compare lifetimes (τ) and assess environmental sensitivity.
Basic: What safety protocols are critical when handling this compound derivatives?
- Personal protective equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and NIOSH-approved respirators for fine powders .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (particle size <10 µm) .
- Waste disposal : Neutralize acidic/basic residues before disposal to prevent ring-opening reactions .
Advanced: What catalytic systems improve the sustainability of this compound synthesis?
- Heterogeneous catalysis : SBA-Pr-NH₂ mesoporous silica reduces reaction times and enables catalyst reuse (>5 cycles without loss of activity) .
- Photocatalysis : Visible-light-driven cyclization using eosin Y minimizes byproducts and energy consumption .
- Solvent-free conditions : Microwave-assisted reactions in neat conditions reduce waste and improve atom economy .
Basic: How does the this compound core compare to related heterocycles (e.g., thiazolo[5,4-c]pyridine) in bioactivity?
- Electron density : The oxygen atom in oxazolo derivatives lowers electron density vs. sulfur in thiazolo analogs, reducing nucleophilic reactivity but enhancing metabolic stability .
- Bioactivity : Thiazolo derivatives exhibit stronger enzyme inhibition (e.g., IC₅₀ = 2 µM vs. 10 µM for oxazolo against SIRT1), attributed to sulfur’s polarizability .
Advanced: What strategies address low yields in cyclization reactions for this compound derivatives?
- Precursor optimization : Use tert-butoxycarbonyl (Boc)-protected aminopyridines to prevent side reactions during cyclization .
- Microwave irradiation : Enhances reaction homogeneity and reduces decomposition (yields increase from 25% to 75%) .
- Additive screening : Triethylamine or molecular sieves absorb byproducts (e.g., HCl), shifting equilibrium toward product formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
